葡萄糖硫苷

描述

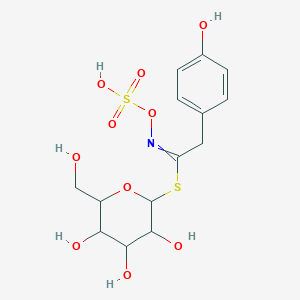

Glucosinalbin is a type of glucosinolate, a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in plants of the Brassicaceae family. These compounds are known for their role in plant defense mechanisms and their potential health benefits in humans. Glucosinalbin, specifically, is characterized by its unique structure, which includes a glucose molecule linked to a sulfur-containing moiety.

科学研究应用

Glucosinalbin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity and stability of glucosinolates.

Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores and pathogens.

Medicine: Explored for its potential anticancer properties and its ability to induce phase II detoxification enzymes in humans.

Industry: Utilized in the development of biopesticides and biostimulants for agricultural applications

作用机制

Target of Action

Glucosinalbin, a type of glucosinolate, is primarily found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . The primary targets of glucosinalbin are the enzymes and proteins involved in the plant’s defense mechanisms, contributing to the plant’s resistance against pests and diseases .

Mode of Action

Glucosinalbin interacts with its targets by undergoing enzymatic hydrolysis, a process that releases bioactive metabolites. These metabolites play a crucial role in the plant’s defense system, contributing to its unique flavor and potential health benefits .

Biochemical Pathways

The biochemical pathway of glucosinalbin involves several processes, including the biosynthesis of glucosinolates, the hydrolysis of glucosinolates, the inhibition of glucosinolate transport processes, and the redirection of metabolic flux to glucosinolates . These processes are crucial for the production and function of glucosinalbin in the plant.

Pharmacokinetics

It is known that glucosinolates are secondary metabolites that are mainly present in plants . Therefore, the absorption, distribution, metabolism, and excretion (ADME) of glucosinalbin would largely depend on the plant’s metabolic processes.

Result of Action

The action of glucosinalbin results in the production of bioactive metabolites that confer benefits to plant defense, human health, and the unique flavor of some Brassica crops . Certain glucosinolate profiles, including potentially glucosinalbin, can have adverse effects and are known as anti-nutritional factors .

生化分析

Biochemical Properties

Glucosinalbin is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase . The less sharp taste of white mustard is because 4-hydroxybenzyl isothiocyanate is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion, which are not pungent .

Cellular Effects

Glucosinalbin and its metabolites are known to modulate cellular processes important for disease treatment and prevention . These compounds play an important role in plant defense systems, particularly against various insects and pathogenic microorganisms .

Molecular Mechanism

The molecular mechanism of Glucosinalbin involves the enzyme myrosinase, which catalyzes the hydrolysis of glucosinalbin to form 4-hydroxybenzyl isothiocyanate . This compound is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion .

Temporal Effects in Laboratory Settings

The half-life of the isothiocyanate depends on the pH of the solution – the longest time is 321 minutes at pH 3, and the shortest is 6 minutes at pH 6.5 . This indicates that the effects of Glucosinalbin can change over time in laboratory settings.

Metabolic Pathways

Glucosinalbin is part of the glucosinolate metabolic pathway . This pathway involves the biosynthesis of glucosinolates, their hydrolysis by the enzyme myrosinase, and the subsequent formation of various metabolites .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of glucosinalbin typically involves the isolation of its precursor compounds from natural sources, such as Moringa oleifera seeds. The process begins with the extraction of the precursor, followed by a series of chemical reactions to form the final glucosinolate structure. One common method involves the use of α-l-rhamnopyranosyl derivatives, which are chemically synthesized through a seven-step process starting from l-rhamnose .

Industrial Production Methods: Industrial production of glucosinalbin often relies on the cultivation of Brassicaceae plants, which are rich in glucosinolates. The extraction process involves crushing the plant material, followed by solvent extraction and purification steps to isolate glucosinalbin. Advances in metabolic engineering have also enabled the enhancement of glucosinolate content in these plants, making industrial production more efficient .

化学反应分析

Types of Reactions: Glucosinalbin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions include isothiocyanates, thiocyanates, and nitriles, which are derived from the hydrolysis of glucosinalbin by the enzyme myrosinase .

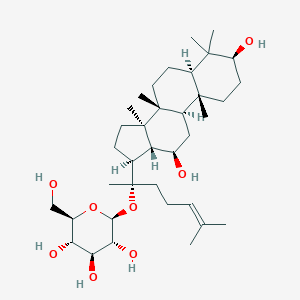

相似化合物的比较

Sinigrin: Found in black mustard seeds, known for its pungent taste.

Glucoraphanin: Found in broccoli, known for its potent anticancer properties.

Glucomoringin: Found in Moringa oleifera, similar in structure to glucosinalbin but with different biological activities.

Uniqueness of Glucosinalbin: Glucosinalbin is unique due to its specific structure and the distinct bioactive compounds it produces upon hydrolysis. Its presence in Moringa oleifera and its potential health benefits make it a compound of significant interest in both scientific research and industrial applications .

属性

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNBPSEKLOHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871983 | |

| Record name | 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19253-84-0 | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191 - 192 °C | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

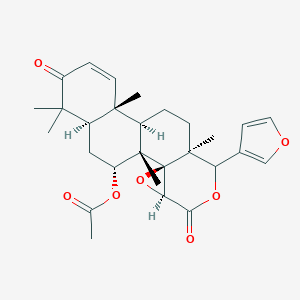

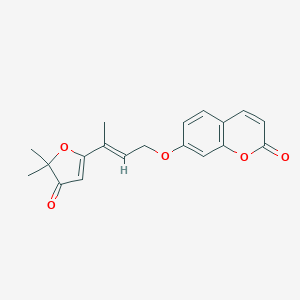

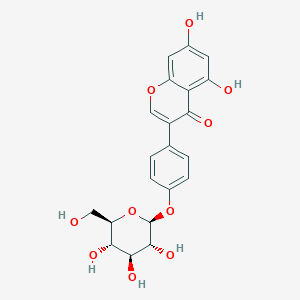

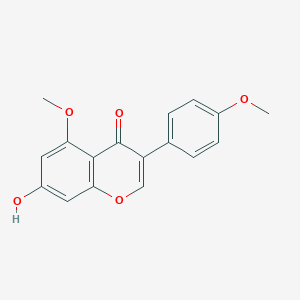

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。